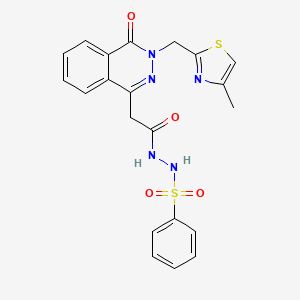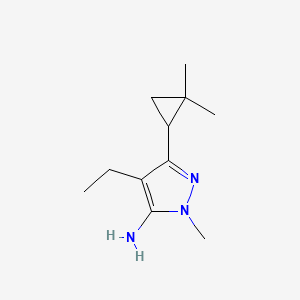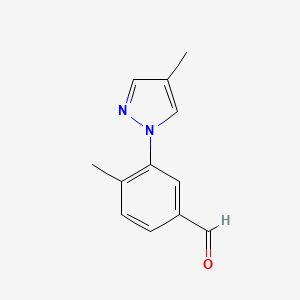
4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 4-methyl-1H-pyrazole with 4-methylbenzaldehyde. One common method is the three-component reaction involving 3-methyl-1-phenyl-5-pyrazolone, various benzaldehydes, and a catalyst such as sodium acetate at room temperature . The reaction conditions are mild, and the products are usually obtained in high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to optimize the synthesis process for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use in drug development due to its structural similarity to other bioactive pyrazole derivatives.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring. The compound may exert its effects by modulating specific biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
4-Methyl-1H-pyrazole: A simpler pyrazole compound used in various chemical reactions.
4-Methylbenzaldehyde: A related aldehyde used in the synthesis of the target compound.
Uniqueness
4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a pyrazole ring and an aldehyde group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
4-methyl-3-(4-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-9-6-13-14(7-9)12-5-11(8-15)4-3-10(12)2/h3-8H,1-2H3 |
Clave InChI |
FKTZQGOTGBJREN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C=O)N2C=C(C=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13076363.png)
![6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13076371.png)
![4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076380.png)

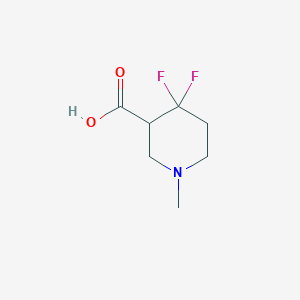
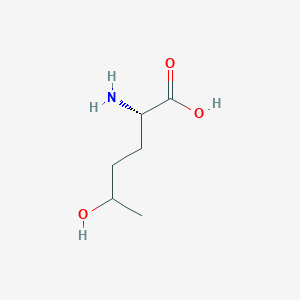
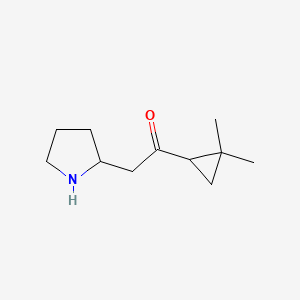

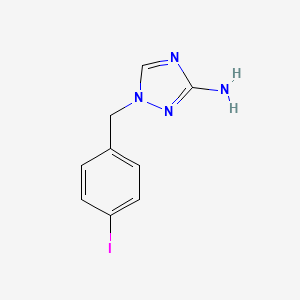
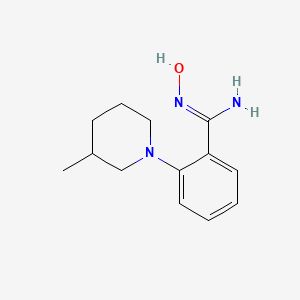
![[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B13076431.png)
![4-Chloro-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076434.png)
